5-Chloro-2-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride
Description
Chemical Structure and Properties 5-Chloro-2-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a chlorinated benzene ring substituted with a sulfonyl chloride group (-SO₂Cl) at position 1 and an oxolan-3-ylmethoxy group at position 2. The oxolan (tetrahydrofuran) ring introduces steric and electronic effects that influence reactivity and solubility.
Key properties inferred from analogs include:
Properties
IUPAC Name |
5-chloro-2-(oxolan-3-ylmethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O4S/c12-9-1-2-10(11(5-9)18(13,14)15)17-7-8-3-4-16-6-8/h1-2,5,8H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEHGWISCKCNTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2=C(C=C(C=C2)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
5-Chloro-2-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride has been investigated for its potential as a building block in the synthesis of pharmaceutical compounds. Its sulfonyl chloride moiety allows for the introduction of sulfonamide groups, which are prevalent in many drugs due to their biological activity.
Case Study: Synthesis of Antimicrobial Agents
Research has demonstrated the utility of this compound in synthesizing novel antimicrobial agents. For instance, derivatives formed from this sulfonyl chloride have shown significant activity against various bacterial strains, indicating its potential as a precursor for developing new antibiotics.
Material Science
In material science, this compound is explored for its potential use in developing advanced materials with specific functional properties. Its reactivity allows it to be incorporated into polymers and other materials, enhancing their performance characteristics.
Application: Polymer Modification
Studies have shown that incorporating sulfonyl chloride groups into polymer matrices can improve thermal stability and mechanical properties, making them suitable for high-performance applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-Chloro-2-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride with structurally analogous sulfonyl chlorides, emphasizing substituent effects, molecular properties, and applications.
*Estimated formula based on oxolan-3-ylmethoxy substituent (C₄H₇O) replacing oxan-2-ylmethoxy (C₅H₉O) in .
Key Findings from Comparative Analysis:
Alkoxy vs. Cycloalkoxy: Linear alkoxy groups (e.g., isopropoxy) simplify synthesis but offer fewer stereoelectronic effects compared to cyclic analogs .
Lipophilicity: Cyclohexyloxy and oxan-2-ylmethoxy derivatives display higher logP values than linear alkoxy analogs, impacting membrane permeability .
Applications :
Preparation Methods
Reaction of 4-Hydroxybenzene-1-sulfonyl chloride with Oxolan-3-ylmethanol
A common preparation method involves reacting 4-hydroxybenzene-1-sulfonyl chloride with oxolan-3-ylmethanol in the presence of a base such as pyridine or triethylamine. This base facilitates the nucleophilic substitution of the hydroxy group by the oxolan-3-ylmethoxy group, yielding the target sulfonyl chloride derivative.
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- Solvent: Typically anhydrous organic solvents like dichloromethane or tetrahydrofuran.
- Temperature: Controlled, often ambient to slightly elevated temperatures to avoid decomposition.
- Base: Pyridine or triethylamine to neutralize the released HCl and promote substitution.
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- The sulfonyl chloride group is electrophilic, and the hydroxy group on the benzene ring is substituted by the nucleophilic oxolan-3-ylmethanol, forming an ether linkage.
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- The reaction generally proceeds with good yields under controlled conditions.
- Purification is typically achieved by crystallization or chromatography.
This method is supported by synthesis protocols for related sulfonyl chloride compounds and is consistent with standard organic synthesis practices for aryl sulfonyl chlorides with alkoxy substituents.
Chlorosulfonation of Substituted Benzene Derivatives
Another approach involves chlorosulfonation of appropriately substituted benzene derivatives:
Starting from 5-chloro-2-(oxolan-3-ylmethoxy)benzene or its precursor, chlorosulfonation is performed using sulfuryl chloride or chlorosulfonic acid under controlled temperature conditions (often 0–5 °C) to introduce the sulfonyl chloride group at the 1-position of the benzene ring.
This method requires careful control to avoid over-chlorosulfonation or decomposition.
The process typically involves:
- Formation of a diazonium salt intermediate (if starting from an amino precursor) under cold conditions.
- Reaction with sulfuryl chloride to generate the sulfonyl chloride group.
Environmental considerations include management of sulfur dioxide (SO₂) gas evolved during the reaction, with modern methods aiming to minimize SO₂ release and improve yield.
Use of Organolithium Reagents for Electrophilic Substitution
In some advanced synthetic routes, organolithium reagents such as n-butyllithium are used to generate reactive intermediates for electrophilic substitution with sulfuryl chloride:
This method allows the introduction of sulfonyl chloride groups on aromatic rings bearing electron-withdrawing substituents like chlorine.
The reaction is typically conducted at low temperatures (e.g., −78 °C) to control reactivity and selectivity.
However, this approach is more complex, costly, and less suited for industrial-scale production due to the need for cryogenic conditions and handling of pyrophoric reagents.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
Electron-withdrawing groups such as chlorine on the benzene ring stabilize intermediates during sulfonylation, but can reduce the reactivity, requiring optimized conditions.
The nucleophilic substitution method using hydroxybenzene sulfonyl chloride and oxolan-3-ylmethanol is preferred for its operational simplicity and scalability.
Environmental and safety considerations are critical due to the release of sulfur dioxide and the corrosive nature of sulfonyl chlorides. Modern processes focus on minimizing gas emissions and improving resource utilization.
Purification steps typically involve recrystallization or chromatographic techniques to ensure high purity of the sulfonyl chloride compound.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 5-Chloro-2-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride?
- Methodology :
- Step 1 : Start with a chlorobenzene sulfonic acid precursor. Introduce the oxolane methoxy group via nucleophilic substitution or Mitsunobu reaction, using tetrahydrofuran derivatives as intermediates.
- Step 2 : Sulfonyl chloride formation typically employs chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions.
- Validation : Monitor reaction progress via TLC or HPLC, and confirm the final structure using NMR (¹H, ¹³C) and FT-IR to verify sulfonyl chloride and ether linkages .
Q. How can researchers ensure the compound’s purity and structural integrity?
- Analytical Techniques :
- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity >95%.
- Structural Confirmation :
- ¹H NMR : Look for characteristic peaks: δ ~3.5–4.5 ppm (oxolane methoxy protons), δ ~7.5–8.5 ppm (aromatic protons adjacent to sulfonyl chloride).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ matching the theoretical mass (C₁₁H₁₂Cl₂O₄S: 327.0 g/mol).
- Elemental Analysis : Validate %C, %H, and %Cl against theoretical values .
Advanced Research Questions
Q. How does the oxolane methoxy substituent influence the sulfonyl chloride’s reactivity compared to alkyl/aryl substituents?
- Mechanistic Insight :
- The oxolane (tetrahydrofuran) methoxy group introduces steric hindrance and electron-donating effects, potentially slowing nucleophilic substitution at the sulfonyl chloride. Compare reactivity with trifluoromethyl-substituted analogs (e.g., 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride), where electron-withdrawing groups enhance electrophilicity .
- Experimental Design :
- Conduct kinetic studies using amines (e.g., benzylamine) to measure reaction rates. Monitor via UV-Vis spectroscopy or LC-MS.
- Compare activation energies via Arrhenius plots to quantify substituent effects .
Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during aqueous-phase reactions?
- Optimization Approaches :
- Solvent Choice : Use aprotic solvents (e.g., dichloromethane, THF) with molecular sieves to scavenge moisture.
- Temperature Control : Perform reactions at 0–5°C to slow hydrolysis.
- In Situ Generation : Prepare the sulfonyl chloride immediately before use via sulfonic acid chlorination to minimize storage-related degradation .
Q. How can researchers design experiments to study this compound’s interactions with biomolecules?
- Proteomics Applications :
- Protein Modification : React the sulfonyl chloride with lysine ε-amino groups or cysteine thiols in proteins under buffered conditions (pH 7–8). Quench unreacted reagent with excess glycine.
- Validation : Use SDS-PAGE with fluorescent tags (e.g., dansyl chloride) or MALDI-TOF to detect modified residues.
- Comparative Studies : Contrast labeling efficiency with benzene sulfonyl chloride derivatives lacking the oxolane group to assess steric/electronic impacts .
Q. How should researchers address discrepancies in reaction yields reported for similar sulfonyl chlorides?
- Data Contradiction Analysis :
- Variable Identification : Assess differences in chlorination agents (SOCl₂ vs. PCl₅), reaction times, or purification methods (column chromatography vs. recrystallization).
- Control Experiments : Reproduce literature protocols with strict moisture exclusion.
- Statistical Validation : Use Design of Experiments (DoE) to isolate critical factors (e.g., temperature, stoichiometry) affecting yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
